molecular formula C22H21BrF2N4OS B3217804 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide CAS No. 1185121-75-8

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B3217804
CAS No.: 1185121-75-8
M. Wt: 507.4
InChI Key: MTPRRXVSYUVVKV-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21BrF2N4OS and its molecular weight is 507.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-16-6-7-17(24)18(25)12-16/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPRRXVSYUVVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It features a unique spirocyclic structure that may confer various biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
  • Molecular Formula: C24H27BrF2N4OS
  • Molecular Weight: 531.465 g/mol
  • SMILES: COc4ccc(NC(=O)CSC2=NC1(CCN(C)CC1)N=C2c3ccc(Br)cc3)c(OC)c4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances its binding affinity to these targets, leading to modulation of their activities.

In Vitro Studies

Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition:
    • Research has shown that derivatives of the triazaspiro scaffold can inhibit mPTP opening, which is crucial in myocardial infarction (MI) treatment. The inhibition leads to reduced apoptotic rates in cardiac tissues and improved cardiac function during reperfusion .
  • Anticancer Activity:
    • Preliminary data suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways.

Case Studies

Case Study 1: Myocardial Infarction Model
In a study involving a myocardial infarction model, the administration of the compound resulted in:

  • Decreased apoptotic rates in myocardial cells.
  • Preservation of mitochondrial ATP levels.
  • Improvement in overall cardiac function post-reperfusion .

Case Study 2: Antitumor Efficacy
A series of experiments were conducted to evaluate the antitumor activity of related compounds. These studies revealed:

  • Significant inhibition of tumor cell proliferation.
  • Induction of apoptosis in treated cells.
    The findings indicate potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
mPTP InhibitionReduced apoptosis and improved cardiac function
Anticancer ActivityCytotoxic effects on various cancer cell lines
Enzyme InteractionModulation of specific enzymatic activities

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic core via cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Introduction of halogenated aryl groups using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous solvents .
  • Thioacetamide linkage formation through thiol-alkylation or SN2 reactions, optimized with bases like triethylamine and polar aprotic solvents (e.g., DMF) .

Q. Key Optimization Factors :

ParameterImpact on Synthesis
TemperatureHigher temps accelerate cyclization but risk side reactions .
Solvent PolarityPolar solvents enhance nucleophilicity for sulfanyl group incorporation .
Catalyst LoadingPd(PPh₃)₄ at 5 mol% improves coupling efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are standard .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and spirocyclic integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonds) .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Cell Viability Assays : IC₅₀ determination in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
  • Solubility and Stability : Measure logP (octanol/water) and plasma stability (37°C, 24h) to prioritize analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data across studies?

  • Molecular Docking : Compare binding modes to targets (e.g., kinases) using AutoDock Vina to identify key interactions (e.g., halogen bonding with 4-bromophenyl) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends using descriptors like Hammett constants .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile assay variability (e.g., cell line differences in IC₅₀ values) .

Case Study : Discrepancies in anti-inflammatory activity may arise from assay conditions (e.g., LPS concentration in macrophage models). Standardizing protocols (e.g., 1 µg/mL LPS, 24h incubation) reduces variability .

Q. What strategies optimize reaction pathways for scalable synthesis while minimizing hazardous byproducts?

  • Design of Experiments (DoE) : Use factorial designs to screen parameters (e.g., solvent, catalyst ratio) and identify robust conditions .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for thioacetamide coupling, reducing toxicity .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

Q. Example Optimization Table :

StepTraditional MethodImproved Method
CyclizationBatch, 12h, 70°CFlow, 2h, 75°C
PurificationColumn chromatographyRecrystallization (ethanol)

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity and metabolic stability?

  • Halogen Effects :
    • 4-Bromophenyl : Enhances target binding via halogen bonds but may reduce solubility .
    • 3,4-Difluorophenyl : Increases metabolic stability (CYP450 resistance) and logD .
  • Spirocyclic Rigidity : Reduces conformational flexibility, improving selectivity but limiting bioavailability .

Q. SAR Recommendations :

  • Replace bromine with trifluoromethyl for balanced solubility and potency .
  • Introduce PEGylated side chains to enhance aqueous solubility without compromising activity .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Cryo-EM : Visualize compound-target complexes (e.g., membrane proteins) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic drivers .
  • Metabolomics : Track downstream metabolic changes via LC-MS to identify off-target effects .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • PK/PD Modeling : Integrate plasma half-life, tissue distribution, and protein binding data to refine dosing regimens .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve oral bioavailability .
  • Species-Specific Metabolism : Compare hepatic microsome stability (human vs. rodent) to explain efficacy gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.